N-(1-adamantyl)adamantane-1-carboxamide
CAS No.:
Cat. No.: VC16760163
Molecular Formula: C21H31NO
Molecular Weight: 313.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31NO |
|---|---|
| Molecular Weight | 313.5 g/mol |
| IUPAC Name | N-(1-adamantyl)adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C21H31NO/c23-19(20-7-13-1-14(8-20)3-15(2-13)9-20)22-21-10-16-4-17(11-21)6-18(5-16)12-21/h13-18H,1-12H2,(H,22,23) |
| Standard InChI Key | QQKCCOMZCCBHSY-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition
N-(1-adamantyl)adamantane-1-carboxamide (PubChem CID: 171577261) is a polycyclic amide with the molecular formula C₃₁H₄₅NO and a molecular weight of 447.7 g/mol . The molecule comprises a central adamantane-1-carboxamide group bonded to two 1-adamantyl substituents via nitrogen. Its IUPAC name, N,N-bis(1-adamantyl)adamantane-1-carboxamide, reflects this tri-adamantyl architecture.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₅NO |
| Molecular Weight | 447.7 g/mol |
| InChI Key | MYFGBOYWYLUIBW-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)N(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
The SMILES string illustrates the three adamantane cages: two as N-substituents and one as the carbonyl-bearing backbone . The InChIKey confirms the compound’s uniqueness in chemical databases.
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this specific compound, studies on analogous adamantyl derivatives reveal key structural trends. For example, 1-(adamantan-1-yl)-3-aminothiourea (C₁₁H₁₉N₃S) crystallizes in a monoclinic system (C2/m) with lattice parameters a = 10.789 Å, b = 6.959 Å, and c = 15.196 Å . Such data suggest that adamantyl groups adopt rigid, highly symmetric conformations due to their diamondoid topology. Extrapolating this to N-(1-adamantyl)adamantane-1-carboxamide, the molecule likely exhibits limited rotational freedom, with inter-adamantyl dihedral angles constrained by steric interactions .
Synthetic Pathways and Optimization
Reaction Design and Catalysis
The synthesis of adamantyl carboxamides typically involves functionalizing adamantane precursors via nitrile or amide intermediates. A patented method for N-(1-adamantyl)acetamide synthesis offers insights into scalable routes :
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Reactants: Adamantane, acetonitrile (CH₃CN), bromotrichloromethane (CBrCl₃), water.
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Catalyst: Molybdenum hexacarbonyl (Mo(CO)₆).
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Conditions: 130–140°C for 2–3 hours under inert atmosphere.
Table 2: Optimized Molar Ratios for Adamantane Functionalization
| Component | Molar Ratio (Relative to Adamantane) |
|---|---|
| Adamantane | 100 |
| CH₃CN | 100–150 |
| CBrCl₃ | 100–150 |
| Mo(CO)₆ | 1–3 |
| H₂O | 1000–2000 |
This protocol achieves yields of 90–95% for N-(1-adamantyl)acetamide, suggesting that analogous conditions could be adapted for N-(1-adamantyl)adamantane-1-carboxamide by substituting acetonitrile with adamantane-1-carbonyl chloride .
Mechanistic Considerations
The reaction proceeds via a radical pathway initiated by Mo(CO)₆, which generates bromine radicals from CBrCl₃. These radicals abstract hydrogen from adamantane, forming adamantyl radicals that react with acetonitrile to form intermediate nitriles. Hydrolysis then yields the final amide . For the target carboxamide, adamantane-1-carbonyl chloride could act as the acylating agent, reacting with 1-adamantylamine under Schotten-Baumann conditions.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Adamantane derivatives are renowned for their thermal stability. The compound’s melting point is anticipated to exceed 200°C due to extensive van der Waals interactions between adamantyl groups. Solubility is likely limited to nonpolar solvents (e.g., hexane, dichloromethane), as evidenced by recrystallization protocols using hexane .
Spectroscopic Characterization
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IR Spectroscopy: A strong carbonyl stretch near 1680 cm⁻¹ confirms the amide functional group.
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¹H NMR: Adamantyl protons resonate as broad singlets at δ 1.6–2.1 ppm, while the N–H proton appears as a singlet near δ 5.5 ppm .
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¹³C NMR: The carbonyl carbon is expected at δ 175–180 ppm, with adamantyl carbons between δ 25–45 ppm .
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